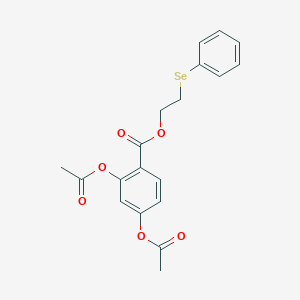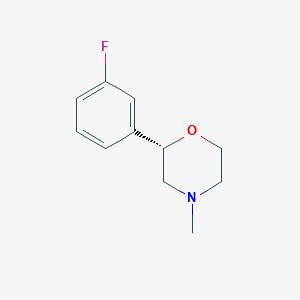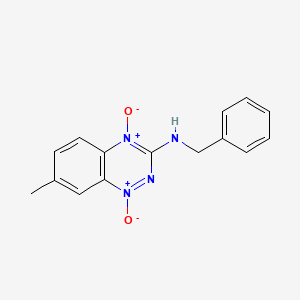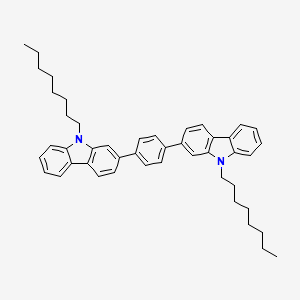
2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is a compound belonging to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them suitable for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) typically involves the reaction of 9-octyl-9H-carbazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its excellent charge transport properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is primarily related to its ability to transport charge efficiently. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer processes. These interactions are crucial in applications like OLEDs and photovoltaic cells, where efficient charge transport is essential .
Comparaison Avec Des Composés Similaires
9,9’-(2,5-Dibromo-1,4-phenylene)bis(9H-carbazole): Similar structure but with bromine substituents.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric form with different electronic properties compared to poly(2,7-carbazole).
Uniqueness: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) stands out due to its specific structural features, such as the octyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
Propriétés
Numéro CAS |
845712-33-6 |
|---|---|
Formule moléculaire |
C46H52N2 |
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
9-octyl-2-[4-(9-octylcarbazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C46H52N2/c1-3-5-7-9-11-17-31-47-43-21-15-13-19-39(43)41-29-27-37(33-45(41)47)35-23-25-36(26-24-35)38-28-30-42-40-20-14-16-22-44(40)48(46(42)34-38)32-18-12-10-8-6-4-2/h13-16,19-30,33-34H,3-12,17-18,31-32H2,1-2H3 |
Clé InChI |
WDKAOPPHDMUSMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
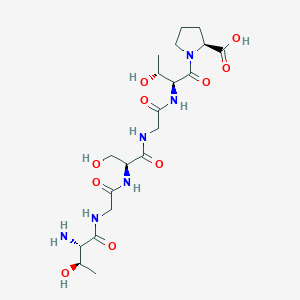
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
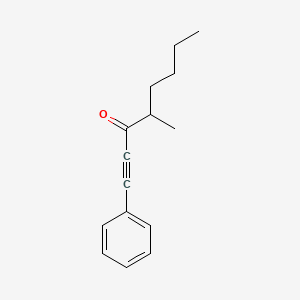
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
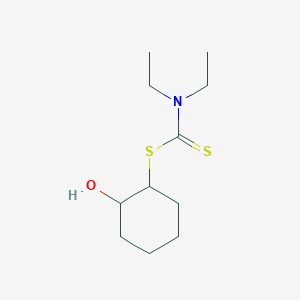
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
